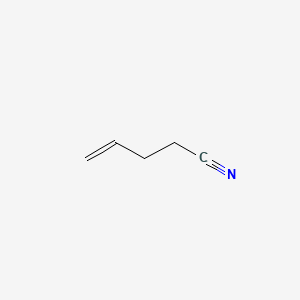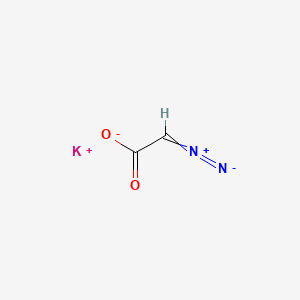
4-Pentenenitrile
概述
描述
作用机制
Target of Action
4-Pentenenitrile is a terminal alkene nitrile
Mode of Action
It is known that this compound can undergo hydrocyanation in the presence of bidentate nickel complexes
Biochemical Pathways
It is suggested that pentenenitriles could be potential precursors to hetero-aromatic compounds such as pyridine
Pharmacokinetics
Its molecular weight is 81.1158 , which suggests that it might be absorbed and distributed in the body.
Result of Action
It is known that this compound can undergo chemical reactions such as hydrocyanation , suggesting that it might cause chemical changes at the molecular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it has been studied under jet-cooled conditions in the gas phase , suggesting that temperature and pressure might affect its behavior.
生化分析
Biochemical Properties
4-Pentenenitrile plays a significant role in biochemical reactions due to its reactive nitrile group. It can interact with various enzymes and proteins, facilitating different biochemical processes. For instance, this compound can undergo hydrocyanation in the presence of bidentate nickel complexes, leading to the formation of 3-pentenenitrile . This reaction highlights the compound’s ability to participate in catalytic processes, which are crucial in biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the genetic toxicity in bacterial cells, as evidenced by its evaluation in the Salmonella/E.coli mutagenicity test . This indicates that this compound can potentially alter cellular processes at the genetic level, impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as a catalyst in the production of unsaturated alkyls, which are essential intermediates in many biochemical reactions . The compound’s ability to undergo hydrocyanation and other chemical transformations suggests that it can modulate enzyme activity, either by inhibition or activation, thereby influencing biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that determine its long-term impact on cellular function. This compound is known to be stable under standard conditions but can degrade when exposed to strong oxidizing agents . This degradation can lead to the formation of toxic by-products, which may have adverse effects on cellular processes over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxicity, but at higher doses, it can cause adverse effects. Studies have shown that high doses of this compound can lead to acute toxicity, affecting the overall health and function of the organism . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. It can be metabolized through hydrocyanation reactions, leading to the formation of other nitrile compounds . These metabolic transformations can affect the levels of metabolites and the overall metabolic flux within the cell, highlighting the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its distribution within different cellular compartments . This distribution is essential for the compound’s biochemical activity and its ability to reach target sites within the cell.
Subcellular Localization
This compound’s subcellular localization is determined by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects
准备方法
Synthetic Routes and Reaction Conditions: 4-Pentenenitrile can be synthesized from 3-pentenenitrile through isomerization. This process involves the use of cationic nickel hydride or cobalt catalysts. The reaction conditions typically include a controlled temperature and the presence of a suitable solvent to facilitate the isomerization process .
Industrial Production Methods: In an industrial setting, this compound is produced via hydrocyanation of butadiene. This method involves the addition of hydrogen cyanide to butadiene in the presence of bidentate nickel complexes as catalysts. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: 4-Pentenenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxygenated derivatives.
Reduction: Reduction of this compound can yield primary amines or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alkanes.
Substitution: Substituted nitriles or other functionalized derivatives
科学研究应用
4-Pentenenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or drug delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
相似化合物的比较
3-Pentenenitrile: Another isomer of pentenenitrile with the nitrile group located at a different position on the pentene chain.
4-Pentynenitrile: A compound with a similar structure but containing a triple bond instead of a double bond.
Butyronitrile: A saturated nitrile with a similar carbon chain length but lacking the double bond.
Uniqueness of 4-Pentenenitrile: this compound is unique due to its terminal alkene structure, which imparts distinct reactivity compared to its isomers and analogs. This structural feature allows for specific reactions and applications that are not possible with other similar compounds .
属性
IUPAC Name |
pent-4-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-2-3-4-5-6/h2H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEYBLWMNFZOPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027228 | |
| Record name | 4-Pentenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Slightly yellow clear liquid; [MSDSonline] | |
| Record name | 4-Pentenenitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Pentenenitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3325 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
140 °C | |
| Record name | 4-PENTENENITRILE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5709 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER; MISCIBLE WITH ALCOHOL, ETHER | |
| Record name | 4-PENTENENITRILE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5709 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8239 AT 24 °C | |
| Record name | 4-PENTENENITRILE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5709 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
6.36 [mmHg] | |
| Record name | 4-Pentenenitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3325 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
592-51-8 | |
| Record name | 4-Pentenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=592-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pentenenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pentenenitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Pentenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pent-4-enenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PENTENENITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89HYM37372 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-PENTENENITRILE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5709 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 4-Pentenenitrile has the molecular formula C5H7N and a molecular weight of 81.115 g/mol.
A: Several studies have investigated the spectroscopic properties of this compound. Researchers have employed techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , ] and Broadband Rotational Spectroscopy [] to identify and characterize this compound in various matrices, including essential oils and reaction mixtures. These techniques provide valuable insights into the compound's structural features and vibrational modes.
A: this compound serves as a key intermediate in the industrial production of adiponitrile, a precursor to nylon-6,6. [] This process typically involves the nickel-catalyzed hydrocyanation of butadiene, where this compound is a crucial intermediate.
A: Yes, this compound can be generated through the hydrolysis of gluconapin, a glucosinolate found in plants like turnips and rapeseed. [, , ]
A: While specific information on this compound's environmental fate is limited, a study explored the gas-phase reactivity of (E)-3-pentenenitrile and this compound with OH radicals and Cl atoms under atmospheric pressure. [] This research contributes to understanding the atmospheric degradation pathways of these compounds.
A: Researchers commonly employ Gas Chromatography coupled with Mass Spectrometry (GC-MS) [, , ] for the detection and quantification of this compound. This technique allows for the separation and identification of volatile compounds based on their mass-to-charge ratios, enabling accurate analysis in complex mixtures.
A: Yes, studies have employed computational methods like Density Functional Theory (DFT) calculations to investigate the bonding interactions of this compound on the Ge(100)-2×1 surface. [] This research highlights the role of computational chemistry in understanding the surface chemistry and reactivity of this compound.
A: Early research focused on synthesizing this compound through isomerization of 3-pentenenitrile using platinum or palladium catalysts. [, ] Later, the discovery of its role as a crucial intermediate in adiponitrile production marked a significant milestone, leading to extensive investigations on its catalytic properties and optimization of industrial processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(5S,7S)-7-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B1194671.png)
![[hydroxy-[[(2R,3S,5S)-3-hydroxy-5-(4-methoxy-5-methyl-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1194674.png)
![4-[(2S)-2-(methylamino)propyl]phenol](/img/structure/B1194675.png)




